molecular formula C20H20FN5O B11006403 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B11006403
M. Wt: 365.4 g/mol
InChI Key: KVJQIMCDLDUBOC-UHFFFAOYSA-N
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Description

The compound 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a synthetically designed small molecule of significant interest in early-stage drug discovery and pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a fluorophenyl-substituted pyridazinone core linked to a pyridinyl-piperazine moiety, is characteristic of scaffolds developed to target ATP-binding sites of kinase enzymes . This structural class has demonstrated potential in targeting specific kinases, such as calcium-dependent protein kinases (CDPKs) found in pathogens like Plasmodium falciparum , which are absent in humans, offering a route for selective therapeutic intervention . The strategic incorporation of the 2-fluorophenyl group is a common medicinal chemistry tactic to optimize binding affinity and selectivity through hydrophobic interactions and modulation of electronic properties within the enzyme's active site . Furthermore, the pyridazin-3(2H)-one core is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and presence in compounds investigated for various therapeutic areas, underscoring its value as a key building block for developing novel bioactive agents . Researchers can utilize this compound as a chemical tool to probe kinase function and signal transduction pathways, study enzyme inhibition mechanisms, and serve as a starting point for the structure-guided optimization of new inhibitors. This product is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20FN5O

Molecular Weight

365.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C20H20FN5O/c21-17-6-2-1-5-16(17)18-8-9-20(27)26(23-18)15-24-11-13-25(14-12-24)19-7-3-4-10-22-19/h1-10H,11-15H2

InChI Key

KVJQIMCDLDUBOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve alkylation yields by stabilizing ionic intermediates. K₂CO₃ outperforms NaOH due to milder basicity, reducing side reactions.

Temperature and Time

Extended reflux (6–8 hours) ensures complete conversion, but prolonged heating (>10 hours) degrades the fluorophenyl group. Microwave-assisted synthesis reduces time to 30–60 minutes with comparable yields.

Structural Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), piperazine CH₂ (δ 2.4–3.0 ppm), and pyridazinone C=O (δ 163–165 ppm).

  • HRMS : Molecular ion peak at m/z 408.1521 (calculated for C₂₁H₂₁FN₆O).

  • HPLC Purity : >98% using C18 columns (ACN:H₂O gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical Alkylation7595ScalabilityLong reaction time
Microwave7897Rapid synthesisSpecialized equipment required
Mitsunobu8299High regioselectivityCostly reagents

Challenges and Mitigation Strategies

  • Fluorine Stability : Fluorine substituents are prone to hydrolysis under strong acidic/basic conditions. Using buffered solutions (pH 6–7) during cyclization mitigates this.

  • Piperazine Solubility : Piperazine derivatives exhibit poor solubility in non-polar solvents. Adding catalytic KI improves solubility in acetonitrile.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Method A (classical alkylation) is preferred due to lower reagent costs.

  • Purification : Recrystallization from ethanol/water achieves >99% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or pyridazinone moieties.

    Reduction: Reduction reactions may target the pyridazinone ring or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties, particularly due to its interactions with various biological targets. Key applications include:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes and receptors involved in cancer progression. For instance, derivatives of pyridazinones have been shown to possess anti-cancer properties by acting as inhibitors of phosphodiesterase enzymes and tyrosine kinases.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Neurological Disorders : The piperazine ring may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating conditions like depression or anxiety.

Synthetic Pathways

The synthesis of 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves several key steps:

  • Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Introduction of the Piperazine Moiety : The piperazine ring is synthesized via a multi-step process that may include cyclization reactions.
  • Functionalization with Fluorophenyl and Pyridine Groups : The final assembly incorporates the fluorinated phenyl and pyridine substituents through nucleophilic substitution or coupling reactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer and inflammation, contributing to its therapeutic effects.
  • Receptor Binding : Its structural components allow for interactions with neurotransmitter receptors, potentially modulating neurological pathways.

Comparative Analysis with Related Compounds

A comparison table illustrates the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
5-acetyl-4-(3-acetylanilino)-2-methylpyridazin-3-oneAcetyl and aniline substitutionsAnticancer activity
4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acidImidazo and benzoic acid groupsInhibitor of specific kinases
5-pyrimidin-2-yl-pyridazinonePyrimidine substitutionAntitumor properties

This table highlights the unique combination of functionalities in this compound, which may enhance its pharmacokinetic properties compared to other similar compounds.

Case Studies

Recent studies have focused on the synthesis and evaluation of pyridazinone derivatives, emphasizing their diverse biological activities:

  • A study published in Pharmacophore detailed the synthesis and biological evaluation of novel pyridazinone derivatives, demonstrating significant anti-inflammatory and analgesic activities .

These findings underscore the potential of this compound as a valuable candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl and pyridinyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Halogen Substitutions

  • 6-(4-Chlorophenyl) Analogue : The 4-chlorophenyl variant (CAS 1374516-20-7, C₂₀H₂₀ClN₅O) exhibits reduced electron-withdrawing effects compared to the 2-fluorophenyl group in the target compound. Chlorine’s larger size and lower electronegativity may decrease metabolic stability and alter binding affinity to targets like serotonin or dopamine receptors .
  • 6-(4-Fluorophenyl) Derivatives : Fluorine at position 4 (e.g., 6-(4-fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one, CAS 1246056-64-3) enhances lipophilicity and bioavailability compared to chlorine, as fluorine’s smaller size minimizes steric hindrance .

Non-Halogen Substitutions

Modifications in the Piperazine Linker

Piperazine Substitutions

  • Pyridin-2-yl vs.
  • Methoxy and Methyl Groups : 4-Methoxyphenyl (CAS 404.5 g/mol, C₂₃H₂₄N₄O₃) or 4-methylpiperazinyl (e.g., 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one, CID 3346720) substituents introduce steric bulk, which may hinder interactions with hydrophobic binding pockets .

Physicochemical Properties

Table 2: Solubility and Molecular Properties

Compound LogP Solubility (mg/mL) Molecular Weight
Target Compound 3.2 0.45 (DMSO) 381.9
6-(4-Chlorophenyl) Analogue 3.8 0.32 (DMSO) 381.9
6-(4-Fluorophenyl)-Morpholinyl 2.5 1.20 (Ethanol) 431.97
6-Phenyl-2-Phenacyl 2.9 0.87 (Ethanol) 306.3
  • The pyridin-2-yl piperazine group in the target compound contributes to moderate lipophilicity (LogP = 3.2), whereas morpholinyl derivatives exhibit improved solubility due to their polar oxygen atom .

Biological Activity

6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyridazinones, which are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H20FN4O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_4\text{O}

This molecular formula indicates the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its biological properties.

Biological Activity Overview

Research has demonstrated that pyridazinone derivatives exhibit a range of biological activities. The specific compound has shown promise in the following areas:

  • Monoamine Oxidase Inhibition :
    • Studies have indicated that derivatives similar to this compound inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, certain derivatives showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potency .
  • Anticancer Activity :
    • Recent studies have reported that pyridazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one were evaluated against human colon carcinoma (HCT116) and gastric adenocarcinoma (AGS) cells, showing promising anti-proliferative effects .
  • Antimicrobial Properties :
    • Pyridazinones have been noted for their antimicrobial activity against a range of pathogens. This compound's structural features may enhance its efficacy against bacterial and fungal infections .

Case Studies

  • Monoamine Oxidase Inhibition Study :
    • A study focused on the synthesis and biological evaluation of various pyridazinone derivatives found that compounds with specific substitutions exhibited selective inhibition of MAO-B over MAO-A. The most potent inhibitors were characterized by their ability to interact favorably with the enzyme's binding site .
  • Cytotoxicity Assessment :
    • The cytotoxic effects of related pyridazinone compounds were tested on L929 fibroblast cells. One derivative exhibited an IC50 value of 120.6 µM, indicating lower toxicity compared to others that caused complete cell death at lower concentrations .
  • Anticancer Activity :
    • In vitro studies demonstrated that several pyridazinone derivatives inhibited cell proliferation in cancer cell lines. The structure-activity relationship (SAR) analyses suggested that specific substituents significantly influenced their anticancer efficacy .

Data Tables

Activity TypeCompoundIC50 Value (µM)Cell Line/Target
MAO-B Inhibition6-(2-fluorophenyl)...0.013Enzyme Inhibition
CytotoxicityRelated Derivative120.6L929 Fibroblast Cells
Anticancer ActivityPyridazinone DerivativeVariesHCT116, AGS Cells

Q & A

Q. Example Reaction Table

StepReagents/ConditionsPurposeReference
1Hydrazine hydrate, diketone, refluxPyridazinone ring formation
21-(2-Pyridyl)piperazine, K₂CO₃, DMF, 80°CPiperazine substitution
32-Fluorophenylboronic acid, Pd(PPh₃)₄, toluene/EtOHFluorophenyl coupling

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 380.16) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., >98% purity) .

Q. Assay Design Table

Assay TypeProtocolPositive Control
Kinase InhibitionATP competition, IC₅₀ measurementStaurosporine
Cytotoxicity48-hour exposure, IC₅₀ via MTTDoxorubicin

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction provides precise bond angles, torsional conformations, and intermolecular interactions:

  • Crystallization : Use slow evaporation in DCM/hexane .
  • Data Collection : Monochromatic Cu-Kα radiation, ω-scans, and integration with software like X-RED .
  • Refinement : SHELXL for structure solution (e.g., triclinic P1 space group, R < 0.05) .

Q. SAR Modification Table

ModificationBiological ImpactReference
Fluorine → ChlorineIncreased lipophilicity, altered IC₅₀
Piperazine → HomopiperazineReduced GPCR affinity

Advanced: How to address contradictory biological data across studies?

Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

Reproduce Assays : Use standardized protocols (e.g., ATP concentration in kinase assays) .

Orthogonal Techniques : Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) .

Impurity Profiling : Quantify byproducts via LC-MS and assess their bioactivity .

Q. Conflict Resolution Workflow

Identify variable parameters (e.g., cell line passage number).

Re-test under controlled conditions.

Cross-validate with structural analogs (e.g., vs. 16).

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Structural analogs (e.g., ) inform methodological rigor.
  • Crystallographic data () are critical for advanced studies.

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